1,3-Dibromo-2-ethoxy-4-fluorobenzene
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Overview
Description
1,3-Dibromo-2-ethoxy-4-fluorobenzene: is an organic compound with the molecular formula C8H7Br2FO. It is a derivative of benzene, substituted with two bromine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as halogenation, etherification, and purification to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
1,3-Dibromo-2-ethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for potential biological activity and therapeutic uses.
Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-ethoxy-4-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the ethoxy group.
1,4-Dibromo-2-fluorobenzene: Similar but with different substitution positions.
2,4-Dibromo-1-fluorobenzene: Another isomer with different substitution pattern.
Uniqueness
1,3-Dibromo-2-ethoxy-4-fluorobenzene is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and potential for further functionalization. The combination of these substituents allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C8H7Br2FO |
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Molecular Weight |
297.95 g/mol |
IUPAC Name |
1,3-dibromo-2-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |
InChI Key |
QTAGSMIXLIARPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)F)Br |
Origin of Product |
United States |
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